molecular formula C7H7ClO B1584042 3-Chloro-2-methylphenol CAS No. 3260-87-5

3-Chloro-2-methylphenol

Cat. No.: B1584042
CAS No.: 3260-87-5
M. Wt: 142.58 g/mol
InChI Key: WADQOGCINABPRT-UHFFFAOYSA-N
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Description

Preparation Methods

Diazotization and Hydrolysis Route

Process Overview

This is the most widely reported industrial method for preparing 3-chloro-2-methylphenol, involving the diazotization of 3-chloro-2-methylaniline followed by hydrolysis to yield the phenol.

  • Step 1: Diazotization
    3-chloro-2-methylaniline is reacted with sodium nitrite in the presence of sulfuric acid to form the corresponding diazonium salt. This reaction is typically conducted at temperatures between 0-5°C to maintain stability of the diazonium intermediate.
  • Step 2: Hydrolysis
    The diazonium salt solution is then hydrolyzed, often at elevated temperatures (70-100°C), to replace the diazonium group with a hydroxyl group, forming this compound.

Continuous Production Method (Patent CN113429264A)

A patented continuous process enhances efficiency and safety by using a continuous flow reactor system:

Parameter Conditions Notes
Raw materials 3-chloro-2-methylaniline, sulfuric acid, sodium nitrite Molar ratio 1.0 : 1.0–5.0 : 1.0–1.5
Diazotization time 5–20 minutes Conducted in continuous flow diazotization reactor
Hydrolysis temperature 70–100°C Reaction time 5–30 minutes
Extraction solvent Organic solvent phase Simultaneous extraction of product

Advantages of this method include significant reduction in reaction time (from hours to minutes), improved heat exchange due to reactor design, enhanced process safety, and higher overall efficiency compared to traditional batch processes.

Synthesis via Nucleophilic Substitution on 2,6-Dihaloalkylbenzenes

Method Summary

This method uses 2,6-dihaloalkylbenzene as a starting material, undergoing nucleophilic substitution with dibenzyl alcohol in the presence of an inorganic base, followed by Pd/C catalyzed debenzylation or Grignard exchange with magnesium and subsequent oxidation to yield this compound.

Key features include:

  • High regioselectivity and good yields.
  • Simple operational procedures.
  • Product purity can exceed 99.5%.

This method is advantageous for producing high-purity product but involves multiple steps and requires careful control of reaction conditions.

Use of Micro-Channel Reactors for Diazotization

A novel approach involves the use of micro-channel reactors to perform diazotization of 3-chloro-2-methylaniline. This technique offers:

  • Improved heat management preventing severe heat release.
  • Shorter retention times.
  • Increased diazotization yield from 75-85% to 85-95%.
  • Overall yield of 2,6-dihydroxytoluene (a downstream product) increased to 80-90%.
  • Product purity up to or exceeding 99.0%.

This method is promising for continuous industrial synthesis with enhanced safety and efficiency.

Acid-Catalyzed Hydrolysis of 3-Chloro-2-methylanisole

Another preparation route involves refluxing 3-chloro-2-methylanisole in 50% sulfuric acid for extended periods (e.g., 18 hours), followed by extraction and purification to obtain this compound. This method yields moderate purity and conversion rates but is less efficient compared to continuous diazotization-hydrolysis processes.

Comparative Summary Table of Preparation Methods

Method Starting Material(s) Key Reaction(s) Advantages Disadvantages Yield/Purity
Continuous Diazotization & Hydrolysis 3-chloro-2-methylaniline, NaNO2, H2SO4 Diazotization, hydrolysis Fast, safe, continuous, high efficiency Requires specialized equipment High yield, purity >99%
Nucleophilic substitution in HMPA 2-chlorotoluene, NaOMe, NaS-iPr Nucleophilic substitution Chemical feasibility Toxic solvent, odor issues, low purity Moderate yield, purity variable
Nucleophilic substitution on dihaloalkylbenzene 2,6-dihaloalkylbenzene, dibenzyl alcohol Nucleophilic substitution, Pd/C catalysis High regioselectivity, high purity Multi-step, complex Yield good, purity >99.5%
Micro-channel reactor diazotization 3-chloro-2-methylaniline Diazotization in microreactor Enhanced safety, continuous, high yield Requires microreactor technology Yield up to 95%, purity ≥99%
Acid hydrolysis of anisole derivative 3-chloro-2-methylanisole Acid hydrolysis Simple reagents Long reaction time, moderate yield Yield moderate, purity ~88-90%

Research Findings and Notes

  • The continuous diazotization-hydrolysis method significantly improves process safety by increasing heat exchange area and reducing reaction times from hours to minutes.
  • Use of micro-channel reactors further optimizes diazotization, enhancing yield and purity while minimizing thermal hazards.
  • The nucleophilic substitution method using HMPA solvent, although chemically viable, is limited by health hazards and odor issues, restricting its industrial use.
  • Catalytic debenzylation and Grignard exchange routes provide high purity but involve more complex multi-step operations.
  • Acid hydrolysis of methoxy derivatives is a classical method but less efficient compared to modern continuous processes.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3), and potassium permanganate (KMnO4).

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed:

    Oxidation: Quinones and hydroquinones.

    Substitution: Nitro derivatives and halogenated phenols.

    Reduction: Corresponding alcohols.

Scientific Research Applications

Pharmaceutical Applications

3-Chloro-2-methylphenol has significant utility in the pharmaceutical industry:

  • Antimicrobial Agent : It exhibits antimicrobial properties, making it a candidate for use in antiseptic formulations. Its effectiveness against bacteria and fungi has been documented, supporting its role in topical antiseptics and disinfectants.
  • Intermediate in Drug Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceuticals. For instance, it can be transformed into more complex structures that are active against specific pathogens or diseases.

Agrochemical Applications

The compound is also utilized in the agrochemical sector:

  • Pesticide Formulations : this compound is employed as an active ingredient in certain pesticide formulations. Its efficacy against pests contributes to its incorporation into crop protection products.
  • Fungicides : The compound acts as a precursor for synthesizing fungicidal agents. Its derivatives have been explored for their ability to inhibit fungal growth, thus protecting crops from fungal diseases.

Industrial Applications

In addition to its applications in pharmaceuticals and agrochemicals, this compound finds use in various industrial processes:

  • Chemical Intermediate : It serves as an important intermediate for synthesizing dyes and other organic chemicals. Its reactivity allows it to participate in further chemical transformations.
  • Material Science : The compound is used in the production of polymers and resins. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

In a study published by the International Agency for Research on Cancer (IARC), this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated that the compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, showcasing its potential as an antiseptic agent .

Case Study 2: Pesticidal Activity

Research conducted on the use of this compound in agricultural settings demonstrated its effectiveness as a pesticide against common crop pests. Field trials indicated significant reductions in pest populations when applied at recommended dosages, reinforcing its practical application in pest management strategies .

Data Tables

Application AreaSpecific UseKey Findings
PharmaceuticalsAntimicrobial agentEffective against gram-positive bacteria
AgrochemicalsPesticide formulationsSignificant pest population reduction
Industrial ChemicalsChemical intermediateUsed in dye synthesis
Material SciencePolymer productionEnhances thermal stability

Mechanism of Action

The mechanism of action of 3-chloro-2-methylphenol primarily involves the disruption of bacterial cell membranes. This compound induces cytoplasmic leakage in bacteria, disrupting membrane permeability to potassium and phosphate ions. This results in the dissipation of the proton motive force, causing uncoupling of respiration from ATP synthesis .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name: 3-Chloro-2-methylphenol
  • Molecular Formula : C₇H₇ClO
  • Molecular Weight : 142.58 g/mol
  • CAS Registry Number : 3260-87-5
  • Synonyms: 3-Chloro-2-cresol, 2-Methyl-3-chlorophenol, o-Cresol-3-chloro derivative .

Physical Properties

  • Appearance : Solid at room temperature.
  • Melting Point : 86°C.
  • Boiling Point : 225°C at 760 mmHg.
  • Stability : Stable under recommended storage conditions (inert atmosphere, room temperature) .

Hazard Profile

  • GHS Classification :
    • Skin irritation (Category 2, H315).
    • Eye irritation (Category 2A, H319).
    • Respiratory irritation (H335).
  • Toxicity: No carcinogenicity reported per IARC, NTP, or OSHA classifications .

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural analogs, substitution patterns, or functional group similarities:

4-Chloro-2-methylphenol

  • CAS : 1570-65-6 (referenced in ).
  • Molecular Formula: C₇H₇ClO (same as this compound).
  • Key Differences: Substitution Position: Chlorine at the para position (C4) instead of meta (C3). Toxicity: Similar irritant properties (skin/eye) but distinct environmental persistence due to substitution effects .

3-Fluoro-2-methylphenol

  • CAS: Not provided in evidence.
  • Molecular Formula : C₇H₇FO.
  • Key Differences: Halogen Type: Fluorine replaces chlorine. Electronegativity: Higher electronegativity of fluorine may reduce electron-withdrawing effects compared to chlorine, influencing reactivity in electrophilic substitution. Boiling Point: Likely lower than this compound due to weaker intermolecular forces .

3,5-Dichloro-2-methylphenol

  • CAS : 56680-66-1 (referenced in ).
  • Molecular Formula : C₇H₆Cl₂O.

2,4-Dichloro-6-methylphenol

  • CAS: Not explicitly listed in evidence.
  • Molecular Formula : C₇H₆Cl₂O.
  • Key Differences :
    • Substitution Pattern : Chlorines at C2 and C4 positions.
    • Reactivity : Enhanced susceptibility to nucleophilic attack at the C6 methyl group, as suggested by chlorination studies in .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Hazards
This compound 3260-87-5 C₇H₇ClO 142.58 86 225 Skin/eye irritation, respiratory H335
4-Chloro-2-methylphenol 1570-65-6 C₇H₇ClO 142.58 N/A N/A Similar irritant properties
3-Fluoro-2-methylphenol N/A C₇H₇FO 126.13 N/A N/A Lower boiling point (estimated)
3,5-Dichloro-2-methylphenol 56680-66-1 C₇H₆Cl₂O 177.03 N/A N/A Higher lipophilicity

Biological Activity

3-Chloro-2-methylphenol, also known as 3-chloro-o-cresol, is an organic compound with notable biological activity, particularly in the context of its antimicrobial properties and potential toxicological effects. This article summarizes the current understanding of its biological activity, supported by research findings and data tables.

  • Chemical Formula : C7H7ClO
  • CAS Number : 14856-60-7
  • Molecular Weight : 158.58 g/mol

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for use in various applications, including disinfectants and preservatives. Research has shown that it can effectively inhibit the growth of several bacterial strains, including Staphylococcus aureus (MRSA), which poses a considerable challenge in healthcare settings.

Case Study: Antimicrobial Efficacy

A study focused on the efficacy of chlorinated phenols against MRSA demonstrated that this compound not only inhibited bacterial growth but also prevented biofilm formation. This dual action is crucial for combating persistent infections associated with biofilms, which are notoriously difficult to treat with conventional antibiotics.

Toxicological Profile

The toxicological effects of this compound have been investigated through various animal studies. These studies have provided insights into its safety profile and potential health risks.

Key Findings from Toxicological Studies

  • Acute Toxicity : The acute toxicity of this compound varies across species. In rats, the oral LD50 was found to be approximately 300 mg/kg, indicating moderate toxicity.
  • Repeated Dose Toxicity : In subchronic studies, doses of 50 to 400 mg/kg led to liver necrosis and kidney damage in rodents. The no-observed-adverse-effect level (NOAEL) was determined to be around 200 mg/kg.
  • Genotoxicity : Various assays indicated that while this compound exhibited mutagenic effects in certain bacterial strains, it did not consistently induce chromosomal aberrations in mammalian cells.

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
AntimicrobialEffective against MRSA; inhibits biofilm formation
Acute ToxicityLD50 ~300 mg/kg in rats
Repeated Dose ToxicityLiver and kidney damage observed at higher doses
GenotoxicityMutagenic in some bacterial assays; inconsistent results in mammalian tests

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing 3-Chloro-2-methylphenol with high purity?

Synthesis typically involves electrophilic substitution reactions, such as chlorination of 2-methylphenol using chlorinating agents (e.g., Cl2 or SO2Cl2) under controlled conditions. Purification via fractional distillation or recrystallization is critical to achieve >97% purity (as per CAS 3260-87-5 specifications). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC with UV detection at 270 nm .

Q. How can researchers characterize the physicochemical properties of this compound?

Key methods include:

  • Melting point determination : Reported range 45–48°C (varies with purity) .
  • Spectroscopic analysis : Use <sup>1</sup>H NMR (δ 6.8–7.2 ppm for aromatic protons) and FT-IR (O-H stretch at ~3200 cm<sup>−1</sup>, C-Cl at ~750 cm<sup>−1</sup>) .
  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phase .

Q. What are the best practices for handling this compound in laboratory settings?

  • Use NIOSH/EN 166-certified PPE: nitrile gloves, face shields, and fume hoods to avoid dermal/ocular exposure .
  • Store in airtight containers at 2–8°C to prevent decomposition .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

Discrepancies in acute toxicity (e.g., LD50 values) often arise from variations in exposure routes (oral vs. dermal) or test organisms. Apply systematic review criteria (e.g., PECO framework) to filter studies: prioritize OECD guideline-compliant assays and control for solvent effects in in vitro models .

Q. What methodologies are effective in analyzing environmental fate and biodegradation pathways?

  • Microcosm studies : Use soil/water systems spiked with 10–100 ppm this compound and monitor degradation via GC-MS. Major metabolites include 3-chloro-2-methylcatechol (oxidation) and dechlorinated derivatives .
  • QSAR modeling : Predict partition coefficients (log Kow ~2.5) and biodegradation half-lives (>60 days in aerobic conditions) using EPI Suite .

Q. How can researchers address co-elution issues in chromatographic analysis of this compound?

Optimize HPLC parameters:

  • Mobile phase : Adjust acetonitrile:water ratio (e.g., 60:40 v/v) and add 0.1% formic acid to improve peak symmetry .
  • Column selection : Use UPLC BEH C18 (1.7 µm) for higher resolution. Confirm identity with tandem MS (m/z 142.58 [M-H]<sup>−</sup>) .

Q. What mechanisms explain the compound’s dual irritant and cytotoxic effects?

In vitro assays (e.g., HaCaT keratinocytes) show concentration-dependent effects:

  • Irritation at 0.1–1 mM : Mediated by ROS generation and IL-6 release.
  • Cytotoxicity at >5 mM : Mitochondrial membrane depolarization and caspase-3 activation. Use antagonists like N-acetylcysteine to decouple oxidative stress from apoptosis pathways .

Q. Methodological Notes

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture during chlorination, improving yield by 15–20% .
  • Toxicity Testing : Include negative controls (e.g., phenol derivatives) to distinguish specific effects of the chloro-methyl group .
  • Environmental Modeling : Calibrate fugacity models with field data from chlorophenol-contaminated sites to refine biodegradation rates .

Properties

IUPAC Name

3-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADQOGCINABPRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80186295
Record name 3-Chloro-o-cresol
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Molecular Weight

142.58 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3260-87-5
Record name 3-Chloro-2-methylphenol
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Record name 3-Chloro-2-methylphenol
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Synthesis routes and methods I

Procedure details

2 g (9.28 mmol) of epoxide 2h in solution in 5 cm3 of anhydrous DMF were heated to reflux for 3 h. The solution was acidified (pH=1) with 3N HCl, extracted with ether (4×25 cm3), dried over MgSO4, filtered and evaporated down. The crude product obtained was purified by flash chromatography on silica (eluent: ether/petroleum ether=5/95). 1.18 g of phenol 4e were obtained (macrobore GC purity>96%). The yield of compound 4e was 89%.
Name
epoxide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of concentrated sulphuric acid (7.3 mL) in water (97 mL) was added to 3-chloro-2-methylaniline (0.84 mL, 7.06 mmol) and the mixture heated at 90° C. until solution was achieved. The reaction mixture was cooled to 0° C. and a solution of sodium nitrite (510 mg, 12.75 mmol) in water (5 mL) was added dropwise. The reaction mixture was allowed to warm to ambient temperature over 2 h. Excess sodium nitrite was destroyed by the addition of urea. The resultant mixture was added to a solution of concentrated sulphuric acid (5.0 mL) in water (55 mL), heated to 90° C. and stirred at this temperature for a further 1 h. The resultant product mixture was filtered through dicalite and extracted with dichloromethane (2×200 mL). The organic phase was washed with NaHCO3 (aq.), dried (MgSO4) and evaporated under reduced pressure to afford the desired product (830 mg, 83%) as an off-white solid.
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Name
Quantity
97 mL
Type
solvent
Reaction Step One
Quantity
510 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods III

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene and 19.8 g (0.3 mol) of potassium hydroxide (85%) are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. for 18 hours. The water released by the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried over sodium sulphate and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (12.4 g, content by HPLC: 83%, 72% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

16.1 g (0.1 mol) of 2,6-dichlorotoluene, 19.8 g (0.3 mol) of potassium hydroxide (85%) and 0.3 g of dibenzo-18-crown-6 are heated in 30 ml of diethylene glycol at a bath temperature of 190° C. with reflux for 16 hours. The water released during the reaction is distilled off. After cooling, the reaction mixture is stirred with 100 ml of water until a solution is obtained and extracted three times with 50 ml of dichloromethane. The aqueous phase is admixed with 35 ml of 30% hydrochloric acid and extracted three times with 70 ml of dichloromethane. The organic phases are dried and concentrated under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (11.5 g, content by HPLC: 97%, 78% of theory).
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
19.8 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

3.1 g (0.02 mol) of 3-chloro-2-methylanisole are heated in 20 ml of 50% sulphuric acid for 18 hours with reflux. After cooling, the reaction mixture is extracted three times with dichloromethane, dried over sodium sulphate and concentrated to dryness under reduced pressure. 3-Chloro-2-methylphenol is obtained as a solid (2.9 g, content by HPLC: 11.7%, 12% of theory).
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Chloro-2-methylphenol
3-Chloro-2-methylphenol
3-Chloro-2-methylphenol
3-Chloro-2-methylphenol

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